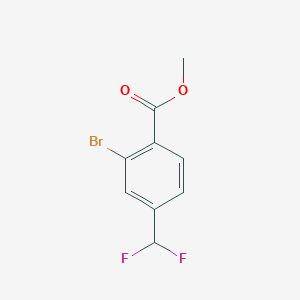

Methyl 2-bromo-4-(difluoromethyl)benzoate

Descripción

Propiedades

IUPAC Name |

methyl 2-bromo-4-(difluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPQMNIBIAPLRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of Methyl 2 Bromo 4 Difluoromethyl Benzoate

Reactivity of the Bromo Substituent in Aryl Systems

The bromine atom attached to the aromatic ring is a versatile handle for a variety of chemical transformations. As an aryl bromide, it can participate in nucleophilic substitution, transition metal-catalyzed cross-coupling, and reductive debromination reactions. The electronic nature of the ring, influenced by the electron-withdrawing ester and difluoromethyl groups, plays a significant role in modulating this reactivity.

Nucleophilic Substitution Reactions

Aryl halides, in general, are resistant to classical S(_N)1 and S(_N)2 nucleophilic substitution reactions due to the high energy of the phenyl cation intermediate and the steric hindrance preventing backside attack, respectively. acs.orgnih.gov However, they can undergo nucleophilic aromatic substitution (S(_N)Ar) if the aromatic ring is sufficiently electron-deficient. acs.orgnih.gov The reaction typically proceeds through an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov

In the case of Methyl 2-bromo-4-(difluoromethyl)benzoate, the presence of two electron-withdrawing groups (the methoxycarbonyl group at C1 and the difluoromethyl group at C4) activates the ring towards nucleophilic attack. nih.gov These groups help to stabilize the negative charge that develops in the aromatic ring during the formation of the Meisenheimer complex. nih.gov For an S(_N)Ar reaction to occur, these activating groups are most effective when positioned ortho or para to the leaving group (the bromide). nih.gov In this molecule, the difluoromethyl group is para to the bromo substituent, providing the necessary electronic activation for S(_N)Ar reactions with strong nucleophiles.

Common nucleophiles used in S(_N)Ar reactions include alkoxides, thiolates, and amines. nih.govorganic-chemistry.org The reaction generally requires a base and is often carried out in polar aprotic solvents. organic-chemistry.org

Table 1: Representative Nucleophilic Aromatic Substitution (S(_N)Ar) Reactions on Activated Aryl Halides The following table presents general conditions for S(_N)Ar reactions on aryl halides activated by electron-withdrawing groups, analogous to the expected reactivity of this compound.

| Nucleophile (Nu-H) | Base | Solvent | Product Type |

| Alcohol (R-OH) | NaH, K₂CO₃ | DMF, DMSO | Aryl Ether (Ar-OR) |

| Thiol (R-SH) | K₂CO₃, Et₃N | DMF, THF | Aryl Thioether (Ar-SR) |

| Amine (R₂NH) | Excess Amine, K₂CO₃ | Ethanol, DMSO | Aryl Amine (Ar-NR₂) |

Data compiled from general principles of S(_N)Ar reactions. nih.govorganic-chemistry.org

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation, with aryl bromides being excellent substrates. wikipedia.org this compound is well-suited for these transformations, allowing for the introduction of a wide variety of substituents at the C2 position.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (typically a boronic acid or ester) using a palladium catalyst. wikipedia.orgorganic-chemistry.org It is highly versatile and tolerant of many functional groups. The reaction of this compound with an arylboronic acid would yield a biaryl compound. Catalysts like Pd₂(dba)₃ with phosphine (B1218219) ligands such as P(t-Bu)₃ are effective for coupling aryl bromides, including electron-deficient ones, often at room temperature. organic-chemistry.org

Heck Reaction: The Heck reaction forms a new C-C bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. nih.govacs.org This reaction would install a substituted vinyl group at the C2 position of the parent molecule. The reaction typically shows high trans selectivity. acs.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by both palladium and a copper(I) co-catalyst in the presence of a base. nih.govnih.gov This method is the most common way to form aryl-alkyne bonds. Copper-free protocols have also been developed. researchgate.net Applying this to this compound would yield a 2-alkynylbenzoate derivative.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner with the aryl bromide, catalyzed by a nickel or palladium complex. mdpi.commdpi.com This reaction is known for its high functional group tolerance and is effective for coupling with sp³, sp², and sp hybridized carbon atoms. mdpi.com For instance, coupling with an arylzinc reagent would provide a biaryl product. mdpi.com The use of specific ligands like CPhos can improve yields and selectivity, especially for electron-deficient aryl bromides. uni.lurhhz.net

Table 2: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl Bromides This table summarizes typical conditions for major cross-coupling reactions applicable to this compound.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Ar-Ar' |

| Heck | Alkene (R-CH=CH₂) | Pd(0) complex (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Ar-CH=CH-R |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) complex, Cu(I) salt (e.g., CuI), Base (e.g., Amine) | Ar-C≡C-R |

| Negishi | Organozinc (R-ZnX) | Pd(0) or Ni(0) complex (e.g., Pd₂(dba)₃/ligand) | Ar-R |

Data compiled from foundational principles of cross-coupling reactions. organic-chemistry.orgnih.govnih.govmdpi.com

Reductive Debromination Strategies

Reductive debromination is the process of removing the bromine atom and replacing it with a hydrogen atom. This transformation can be useful when the bromine atom has served its purpose as a directing or activating group and is no longer needed in the final structure. acs.orgresearchgate.net

Several methods exist for the reductive dehalogenation of aryl bromides. researchgate.net

Catalytic Hydrogenation: A common and effective method involves hydrogenation using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst. acs.org This method is often selective, allowing for the reduction of the C-Br bond in the presence of other functional groups like esters and even nitro groups. acs.orgresearchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient method for reductive dehalogenation. scripps.edumdpi.com These systems often use a photosensitizer (like an iridium or ruthenium complex), a hydrogen atom donor, and a sacrificial electron donor. scripps.edu This approach combines photoredox catalysis with silane-mediated atom transfer chemistry to achieve efficient hydrodebromination under mild conditions. scripps.edu

Transformations Involving the Difluoromethyl Group

The difluoromethyl (CF₂H) group is not merely a passive substituent; its C-H bond is activated by the adjacent electron-withdrawing fluorine atoms, making it a site for specific chemical transformations. It is often considered a lipophilic bioisostere of hydroxyl or thiol groups and can act as a hydrogen bond donor. nih.gov

Hydrogen Atom Transfer Reactions

The C-H bond in the CF₂H group is susceptible to hydrogen atom transfer (HAT), a process that involves the concerted movement of a proton and an electron to a radical species. nih.gov This abstraction generates a difluoromethyl radical (•CF₂Ar), which can then participate in further reactions. The generation of such radicals is a key step in many C-H functionalization strategies. nih.gov

Visible light photoredox catalysis is a powerful tool for initiating HAT from C-H bonds. nih.gov In this process, a photoexcited catalyst can abstract a hydrogen atom directly or, more commonly, generate another radical species that acts as the HAT agent. nih.gov The stability of the resulting difluoromethyl radical is influenced by the fluorine atoms and the attached aryl group. nih.gov

CF₂H-Mediated Functionalizations and their Selectivity

Once the difluoromethyl radical is generated, it can be trapped by various reagents or participate in cascade reactions, leading to the functionalization of the CF₂H group. nih.govbldpharm.com

Radical Addition to Alkenes: The generated •CF₂Ar radical can add to alkenes, initiating a cascade that can lead to the formation of more complex structures. For instance, visible light-induced radical cascade difluoromethylation/cyclization reactions have been developed to synthesize various heterocyclic compounds. researchgate.netnih.gov

Direct C-H Difluoromethylation of Heterocycles: While not a reaction of the CF₂H group on the title compound, related chemistry demonstrates the utility of the •CF₂H radical. Reagents like sodium difluoromethane (B1196922) sulfonate can serve as a source for the •CF₂H radical under photoredox conditions, which then adds to electron-rich heterocycles. This highlights the synthetic importance of the radical species derived from the CF₂H group.

Selective Functionalization: The selectivity of these reactions is a key consideration. In molecules with multiple potential C-H bonds for HAT, the acidity and bond dissociation energy (BDE) of the C-H bond play a crucial role. The C-H bond of the difluoromethyl group is particularly activated, often allowing for selective functionalization at this position. For example, difluoromethylarenes containing electron-withdrawing ester groups can undergo isotopic labeling, demonstrating that the CF₂H group can be a site of reaction even in the presence of other functionalities. nih.gov

Table 3: Common Precursors for Generating Difluoromethyl Radicals for Functionalization This table lists reagents used to generate difluoromethyl radicals, which is the key reactive intermediate formed from this compound via Hydrogen Atom Transfer.

| Reagent | Activation Method | Application |

| Zn(SO₂CF₂H)₂ | Minisci-type reaction | C-H difluoromethylation of pyridines |

| HCF₂SO₂Na | Organic Photoredox Catalysis | Direct C-H difluoromethylation of heterocyles |

| [Ph₃PCF₂H]⁺Br⁻ | Visible Light Photocatalysis | Difluoromethylation/cyclization with alkenes |

| Difluoromethyl heteroaryl-sulfones | Visible Light Photoredox Catalysis | C-H difluoromethylation of heteroarenes |

Data compiled from studies on radical difluoromethylation. rhhz.netnih.gov

Reactions at the Ester Moiety

The methyl ester group is a key functional handle for derivatization, allowing for its conversion into other functional groups such as carboxylic acids and primary alcohols.

Hydrolysis: The ester functionality of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-bromo-4-(difluoromethyl)benzoic acid, under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This reversible reaction is typically carried out by heating the ester in the presence of a dilute mineral acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that involves heating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. chemspider.com The hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. chemspider.com Given the presence of the electron-withdrawing difluoromethyl group, the ester is expected to be relatively reactive towards nucleophilic attack.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and to drive it to completion, it is common to use a large excess of the reactant alcohol or to remove the methanol (B129727) as it is formed.

| Reaction | Typical Reagents | Product |

| Acid-Catalyzed Hydrolysis | H₂SO₄ (aq) or HCl (aq), Heat | 2-bromo-4-(difluoromethyl)benzoic acid |

| Base-Catalyzed Hydrolysis | 1. NaOH (aq) or KOH (aq), Heat 2. H₃O⁺ | 2-bromo-4-(difluoromethyl)benzoic acid |

| Transesterification | R-OH, Acid or Base Catalyst, Heat | 2-bromo-4-(difluoromethyl)benzoate of R |

The ester group can be reduced to a primary alcohol, (2-bromo-4-(difluoromethyl)phenyl)methanol. This transformation is typically achieved using strong reducing agents.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and commonly used reagent for the reduction of esters to primary alcohols. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

Other Reducing Agents: Other reagents, such as diisobutylaluminium hydride (DIBAL-H), can also be used, sometimes allowing for the partial reduction of the ester to the corresponding aldehyde under carefully controlled conditions, typically at low temperatures.

| Reducing Agent | Typical Solvent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | (2-bromo-4-(difluoromethyl)phenyl)methanol |

| Diisobutylaluminium hydride (DIBAL-H) | Toluene or Dichloromethane (at low temp.) | 2-bromo-4-(difluoromethyl)benzaldehyde |

Aromatic Ring Functionalizations and Regioselectivity

The bromine atom on the aromatic ring serves as a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. The regioselectivity of these reactions is dictated by the position of the bromine atom.

Suzuki-Miyaura Coupling: This is a widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or boronic ester) and an organohalide. nih.gov In the case of this compound, the bromine atom at the C2 position can be replaced with a variety of alkyl, alkenyl, or aryl groups. This reaction offers a powerful method for the construction of biaryl compounds and other complex molecules. researchgate.netnih.gov The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. nih.gov

Buchwald-Hartwig Amination: This is another important palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. wikipedia.org It involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgbeilstein-journals.org This reaction can be used to introduce primary or secondary amine functionalities at the C2 position of the aromatic ring, leading to the synthesis of various aniline (B41778) derivatives. researchgate.netnih.gov

The regioselectivity of these reactions is highly specific to the position of the bromine atom. The electronic nature of the difluoromethyl and ester groups can influence the reactivity of the aryl bromide, but the coupling will occur at the carbon atom to which the bromine is attached. The ortho-ester group might exert some steric influence on the reaction.

| Reaction | Coupling Partner | Catalyst/Ligand System | Typical Base | Product Type |

| Suzuki-Miyaura Coupling | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂, etc. | K₂CO₃, Cs₂CO₃, K₃PO₄ | Aryl, alkyl, or alkenyl substituted benzoate (B1203000) |

| Buchwald-Hartwig Amination | R¹R²NH | Pd(OAc)₂/phosphine ligand | NaOtBu, K₃PO₄ | N-Aryl or N-alkyl substituted aminobenzoate |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Methyl 2-bromo-4-(difluoromethyl)benzoate, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential for a complete structural assignment.

¹H NMR Analysis of Aromatic and Alkyl Proton Environments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region will show signals for the three protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns are influenced by the electronic effects of the bromo, difluoromethyl, and methyl ester substituents.

The proton of the difluoromethyl group (-CHF₂) is expected to appear as a triplet due to coupling with the two fluorine atoms. The methyl protons of the ester group (-OCH₃) will appear as a singlet, typically in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.8-8.0 | d | ~8.0 | Aromatic H |

| ~7.6-7.8 | d | ~8.0 | Aromatic H |

| ~7.4-7.6 | s | - | Aromatic H |

| ~6.6-7.0 | t | ~56.0 | -CHF₂ |

| ~3.9 | s | - | -OCH₃ |

Note: The predicted values are based on the analysis of structurally similar compounds.

¹³C NMR Chemical Shift Assignments and Correlation

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are indicative of the electronic environment of the carbon atoms.

The carbonyl carbon of the ester group is expected to be the most downfield signal. The aromatic carbons will appear in the intermediate region, with their specific shifts influenced by the attached substituents. The carbon of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms. The methyl carbon of the ester group will be the most upfield signal.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Ester) |

| ~110-140 | Aromatic Carbons |

| ~115 (t) | -CHF₂ |

| ~53 | -OCH₃ |

Note: The predicted values are based on the analysis of structurally similar compounds and general principles of ¹³C NMR spectroscopy.

¹⁹F NMR for Difluoromethyl Group Characterization and Coupling

¹⁹F NMR spectroscopy is a crucial tool for characterizing the difluoromethyl group. The spectrum is expected to show a single signal for the two equivalent fluorine atoms of the -CHF₂ group. This signal will be split into a doublet due to coupling with the adjacent proton. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. The coupling constant (¹JFH) is a characteristic feature of the difluoromethyl group.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups. A strong absorption band is expected for the carbonyl (C=O) stretching of the ester group. The aromatic ring will show C-H and C=C stretching vibrations. The C-F bonds of the difluoromethyl group will also have characteristic stretching frequencies.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2960 | C-H stretch | -OCH₃ |

| ~1730 | C=O stretch | Ester |

| ~1600, ~1475 | C=C stretch | Aromatic |

| ~1250 | C-O stretch | Ester |

| ~1100-1000 | C-F stretch | Difluoromethyl |

| ~700-600 | C-Br stretch | Bromo |

Note: The predicted values are based on typical infrared absorption frequencies for the respective functional groups.

Raman Spectroscopy Applications

Raman spectroscopy, being complementary to FT-IR, can also be used to characterize this compound. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy could be applied to:

Confirm the presence of the aromatic ring: The C=C stretching vibrations of the benzene ring typically give rise to strong and sharp signals in the Raman spectrum.

Analyze the difluoromethyl group: The symmetric C-F stretching vibration of the -CHF₂ group may be more prominent in the Raman spectrum.

Study polymorphism: If the compound can exist in different crystalline forms, Raman spectroscopy can be a valuable tool for distinguishing between these polymorphs.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the fragmentation pathways of organic molecules. For this compound, the molecular weight can be calculated from its chemical formula, C₉H₇BrF₂O₂. The presence of bromine is a key feature, as it exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance. This isotopic distribution results in a characteristic M/M+2 isotopic pattern in the mass spectrum, where two peaks of roughly equal intensity are separated by two mass units, unequivocally indicating the presence of a single bromine atom in the molecule.

A plausible fragmentation pattern, based on the analysis of similar structures, is outlined below:

| Fragment Ion | Structure | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) |

| [M]⁺˙ | [C₉H₇BrF₂O₂]⁺˙ | 279.96 | 281.96 |

| [M - •OCH₃]⁺ | [C₈H₄BrF₂O]⁺ | 248.94 | 250.94 |

| [M - •COOCH₃]⁺ | [C₇H₄BrF₂]⁺ | 220.95 | 222.95 |

| [M - Br]⁺ | [C₉H₇F₂O₂]⁺ | 201.04 | 201.04 |

| [C₇H₄F₂O]⁺ | [C₇H₄F₂O]⁺ | 157.02 | 157.02 |

| [C₆H₄F₂]⁺˙ | [C₆H₄F₂]⁺˙ | 114.03 | 114.03 |

This table presents predicted m/z values based on common fragmentation patterns of related aromatic esters.

The analysis of isomers such as Methyl 4-bromo-2-(difluoromethyl)benzoate through computational predictions further supports these fragmentation pathways, with expected adducts like [M+H]⁺ and [M+Na]⁺ also being considered in softer ionization techniques.

X-ray Diffraction (XRD) for Solid-State Molecular Structure Elucidation and Intermolecular Interactions

X-ray diffraction (XRD) on single crystals provides the most definitive information about the three-dimensional arrangement of atoms in a molecule and the nature of intermolecular interactions in the solid state. Although a specific crystal structure for this compound has not been reported in the surveyed scientific literature, insights can be drawn from the crystal structures of closely related substituted methyl benzoates.

For instance, studies on compounds like Methyl 2-amino-5-bromobenzoate and Methyl 4-methylbenzoate reveal key structural features that are likely to be present in the target molecule. The benzene ring is expected to be planar. The orientation of the methyl ester group relative to the plane of the aromatic ring is a point of interest, as steric hindrance from the ortho-bromo substituent may cause it to be twisted out of the plane.

A summary of expected crystallographic parameters, based on analogous structures, is provided below:

| Parameter | Expected Value/Features |

| Crystal System | Likely monoclinic or orthorhombic |

| Space Group | Centrosymmetric space groups are common for such molecules |

| Molecular Conformation | Planar benzene ring; potential torsion of the ester group |

| Intermolecular Interactions | Dipole-dipole interactions, van der Waals forces, potential halogen bonding and weak hydrogen bonding |

This table is predictive and based on the crystallographic data of structurally similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The absorption of photons promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* transitions associated with the benzene ring.

While a dedicated UV-Vis spectrum for this compound is not available in the reviewed literature, the expected spectral characteristics can be inferred from the spectra of simpler, related molecules such as methyl benzoate (B1203000) and its substituted derivatives. Methyl benzoate itself exhibits characteristic absorption bands in the UV region. The introduction of substituents on the benzene ring can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption maxima.

The bromine atom and the difluoromethyl group are both auxochromes that can influence the electronic transitions of the benzene ring. The bromo group, with its lone pairs of electrons, can participate in resonance with the aromatic system, typically causing a red shift (bathochromic shift) of the absorption bands. The difluoromethyl group is generally considered to be electron-withdrawing, which can also affect the energy of the molecular orbitals and thus the absorption wavelengths.

Based on studies of various methyl benzoate derivatives, the primary π → π* transitions are expected to occur in the UV region. A study on the electronic transitions of methyl benzoate derivatives provides a framework for understanding these effects. For example, the UV spectrum of a related compound, methyl 4-bromobenzoate, shows characteristic absorptions.

| Transition Type | Expected Wavelength Range (nm) |

| π → π* (Primary band) | ~200-240 |

| π → π* (Secondary band) | ~240-300 |

This table provides an estimated range for the absorption maxima based on the UV-Vis spectra of analogous aromatic esters.

The precise absorption maxima (λmax) and molar absorptivity (ε) for this compound would need to be determined experimentally to fully characterize its electronic properties.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Optimized Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental tools for predicting the three-dimensional arrangement of atoms in a molecule and its electronic characteristics without the need for empirical data. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule. For Methyl 2-bromo-4-(difluoromethyl)benzoate, these calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a precise model of its geometry.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method in quantum chemistry. researchgate.netsigmaaldrich.com Instead of calculating the complex wavefunction of a multi-electron system, DFT focuses on the electron density, which is a function of only three spatial coordinates. This approach offers a favorable balance between computational cost and accuracy, making it suitable for analyzing molecules of this size. eco-vector.com

A typical DFT study on this compound would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311+G(d,p)) to perform a geometry optimization. dntb.gov.uaresearchgate.net This process finds the lowest energy conformation of the molecule, corresponding to its most stable structure. The results would yield precise data on the bond lengths between the carbon atoms of the benzene (B151609) ring, the C-Br bond, the C-F bonds of the difluoromethyl group, and the atoms of the methyl ester group. The planarity of the benzene ring and the orientation of the substituents would also be determined.

Illustrative Data from DFT Geometry Optimization:

| Parameter | Atoms Involved | Calculated Value (Exemplary) |

|---|---|---|

| Bond Length | C2-Br | ~1.90 Å |

| Bond Length | C4-C(F2H) | ~1.51 Å |

| Bond Angle | C1-C2-Br | ~119° |

| Dihedral Angle | C2-C1-C(O)-O | ~0° or ~180° |

Note: The values in this table are illustrative examples of what a DFT calculation would produce and are not from published research.

Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory)

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using any experimental data. The Hartree-Fock (HF) method is the simplest ab initio approach, providing a foundational approximation of the electronic structure. researchgate.net

While HF neglects some electron correlation, more advanced methods like Møller-Plesset (MP) perturbation theory can be used to add corrections and improve accuracy. An MP2 calculation, for instance, would provide a more refined geometry and energy for this compound compared to HF. These methods, while often more computationally intensive than DFT, are valuable for benchmarking results and investigating systems where DFT may be less reliable.

Electronic Structure Analysis

Beyond molecular geometry, computational methods provide a detailed picture of how electrons are distributed within the molecule. This electronic structure is key to understanding the molecule's stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap and Energy Levels

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. scielo.org.za It focuses on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. dntb.gov.ua For this compound, calculations would reveal the spatial distribution of these orbitals. The HOMO would likely be concentrated on the electron-rich aromatic ring and the bromine atom, while the LUMO might be distributed over the carbonyl group and the ring.

Exemplary Frontier Molecular Orbital Data:

| Parameter | Calculated Energy (Exemplary) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

Note: The values in this table are illustrative examples of what an FMO analysis would produce and are not from published research.

Natural Bond Orbital (NBO) Analysis of Intra- and Intermolecular Electronic Interactions

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction by translating it into the familiar language of Lewis structures, including lone pairs, bonding orbitals, and antibonding orbitals. This method allows for the investigation of charge delocalization and hyperconjugative interactions within the molecule.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, projected onto its electron density surface. It is an invaluable tool for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack.

The MEP map uses a color scale to denote electrostatic potential. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are likely sites for nucleophilic attack. In an MEP map of this compound, negative potential would be expected around the electronegative oxygen atoms of the ester group. The highly electronegative fluorine atoms would draw electron density away from the attached carbon and hydrogen, likely creating a region of positive potential around the -CHF2 group's hydrogen. The aromatic protons would also exhibit positive potential. This mapping provides a clear, intuitive guide to the molecule's chemical reactivity.

Spectroscopic Parameter Prediction and Validation

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental data and provide insights into molecular structure and bonding.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemical calculations. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for this purpose. This method calculates the magnetic shielding tensors for each nucleus in the molecule, from which the NMR chemical shifts can be derived.

For a molecule like this compound, the GIAO method, typically employed with Density Functional Theory (DFT), would predict the 1H, 13C, and 19F NMR chemical shifts. The accuracy of these predictions is highly dependent on the chosen level of theory (functional and basis set) and whether solvent effects are included in the model. Comparing the calculated chemical shifts with experimental data can help to confirm the molecular structure and assign the observed NMR signals to specific atoms in the molecule.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Computational chemistry can be used to calculate these vibrational frequencies and visualize the corresponding atomic motions. These calculations are typically performed at the DFT level of theory.

For this compound, a frequency calculation would yield a set of vibrational modes and their corresponding frequencies. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the computational method. The calculated vibrational spectrum can be compared with experimental IR and Raman spectra to aid in the assignment of the observed vibrational bands to specific functional groups and types of molecular motion, such as stretching, bending, and torsional modes. For example, characteristic frequencies for the C=O stretch of the ester group, C-Br stretch, C-F stretches of the difluoromethyl group, and various aromatic ring vibrations would be identified. Studies on similar molecules like methyl benzoate (B1203000) and other halogenated benzoates have demonstrated the utility of DFT calculations in assigning vibrational spectra. researchgate.netnih.gov

Reaction Mechanism Studies through Computational Approaches

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products.

To understand the kinetics of a chemical reaction, it is crucial to identify the transition state, which is the highest energy point along the reaction pathway. Computational methods can be used to locate and characterize transition state structures. A key feature of a transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate.

Once a transition state has been located for a reaction involving this compound, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. The IRC calculation follows the reaction path downhill from the transition state, connecting it to the corresponding reactants and products on the potential energy surface. This analysis confirms that the identified transition state indeed connects the desired reactants and products and provides a detailed picture of the molecular geometry changes that occur during the reaction.

For reactions involving this compound, such as nucleophilic aromatic substitution or hydrolysis of the ester, computational methods can be used to calculate the energy profiles of different possible pathways. This can help to determine the most likely reaction mechanism and predict how changes in the reaction conditions or the structure of the reactants will affect the outcome of the reaction.

Thermodynamic Property Computations (e.g., Enthalpy, Entropy, Gibbs Free Energy)

Quantum chemical calculations can be used to compute various thermodynamic properties of molecules. These calculations are based on the principles of statistical mechanics and use the results of the electronic structure and vibrational frequency calculations.

For this compound, properties such as the standard enthalpy of formation (ΔHf°), standard entropy (S°), and Gibbs free energy of formation (ΔGf°) can be calculated. These thermodynamic data are essential for understanding the stability of the molecule and for predicting the equilibrium constants of reactions in which it is involved. The temperature dependence of these properties can also be investigated. Computational studies on related benzoate derivatives have shown that theoretical thermodynamic functions can be reliably calculated using methods like DFT. researchgate.netnih.gov

Investigation of Non-Covalent and Intermolecular Interactions

Theoretical and computational chemistry offer powerful tools to investigate the nuanced world of non-covalent interactions within and between molecules. In the case of this compound, these interactions are crucial in determining its solid-state structure, physical properties, and potential interactions with biological systems. The primary non-covalent forces at play include hydrogen bonding and other intermolecular interactions, largely influenced by the presence of the electronegative bromine and fluorine atoms.

The difluoromethyl (CF2H) group is a fascinating functional group that, despite the carbon-hydrogen bond typically being a weak hydrogen bond donor, can participate in significant hydrogen bonding interactions. beilstein-journals.org This capability arises from the strong electron-withdrawing effect of the two fluorine atoms, which polarizes the C-H bond and increases the acidity of the hydrogen atom. nih.gov This renders the CF2H group a competent hydrogen bond donor, a characteristic that has led to its consideration as a bioisostere for hydroxyl (OH) and thiol (SH) groups in medicinal chemistry. beilstein-journals.orgsemanticscholar.org

Quantum mechanical calculations have shown that the binding energy of a CF2H group participating in a hydrogen bond with an oxygen atom (CF2H···O) can range from 1.0 to 5.5 kcal/mol. beilstein-journals.org This interaction is weaker than conventional hydrogen bonds involving OH or NH groups but is significant enough to influence molecular conformation and intermolecular associations. beilstein-journals.orgbohrium.com

In the context of this compound, the difluoromethyl group's hydrogen atom can act as a donor to a suitable acceptor atom, either in another molecule of the same type (intermolecular) or with the ester's carbonyl oxygen or the bromine atom within the same molecule (intramolecular). Computational studies on similar molecules have demonstrated the energetic favorability of such interactions. For instance, the calculated bonding energy for a dimer of a CF2H-substituted compound was found to be -3.1 kcal/mol, which is comparable to the -3.5 kcal/mol for the analogous OH-substituted dimer. chemistryviews.org

The hydrogen bond donating capacity of the difluoromethyl group can be quantified using various experimental and computational methods. One such method is the determination of the hydrogen bond acidity parameter (A), which for difluoromethyl-containing compounds has been found to be in the range of 0.085 to 0.126. semanticscholar.org This places the difluoromethyl group on a similar scale as thiophenol and aniline (B41778) as a hydrogen bond donor. semanticscholar.org

The following table summarizes key computational and theoretical data regarding the hydrogen bonding characteristics of the difluoromethyl group, which are applicable to understanding the behavior of this compound.

| Interaction Type | Calculated Binding Energy (kcal/mol) | Hydrogen Bond Acidity Parameter (A) |

| CF2H···O | 1.0 - 5.5 beilstein-journals.org | N/A |

| CF2H-substituted dimer | -3.1 chemistryviews.org | N/A |

| Difluoromethyl compounds | N/A | 0.085 - 0.126 semanticscholar.org |

These theoretical insights underscore the importance of the difluoromethyl group in directing the non-covalent interactions of this compound, influencing its structural and chemical properties.

Role As a Versatile Synthetic Building Block in Academic Research

Precursor to Structurally Diverse Organic Scaffolds and Heterocycles

There is a lack of specific published examples where Methyl 2-bromo-4-(difluoromethyl)benzoate is used as a direct precursor for synthesizing a range of structurally diverse organic scaffolds or heterocyclic systems. While aryl bromides are commonly used in palladium-catalyzed reactions like the Suzuki or Buchwald-Hartwig amination to build complex molecular architectures, specific studies employing this particular difluoromethylated substrate for such purposes are not detailed in the available literature. The synthesis of complex structures such as isoquinolines or other pharmacologically relevant heterocycles often involves multi-step pathways, and while this compound could theoretically be a starting point, documented instances of this are not available.

Utility in the Synthesis of Fluorinated Analogs for Chemical Probe Development

The development of chemical probes is crucial for studying biological systems, and the introduction of fluorine-containing groups can enhance properties like metabolic stability and binding affinity. The difluoromethyl group in this compound makes it an attractive starting material for creating fluorinated analogs of biologically active molecules. However, the scientific literature does not currently provide specific case studies or detailed research where this compound has been explicitly used to generate chemical probes for targets such as bromodomains or other protein families.

Development of Novel Synthetic Methodologies Employing this compound as a Substrate

The advancement of organic chemistry often involves using novel substrates to test and expand the scope of new synthetic methods. An ortho-bromo-substituted benzoic acid ester with a difluoromethyl group presents a unique electronic and steric environment that could be used to develop new catalytic systems or reaction conditions. Nonetheless, a review of the literature did not yield studies where this compound was the key substrate for developing new palladium-catalyzed cross-coupling methods, C-H activation techniques, or other novel transformations. Research in this area tends to focus on the broader applicability of a new method across a range of substrates, and this specific compound has not been highlighted as a benchmark substrate in the available research.

Future Research Directions and Unexplored Avenues

Novel Catalytic Approaches for Selective Functionalization of Bromo and Difluoromethyl Groups

The presence of two distinct, reactive sites—the carbon-bromine (C-Br) bond and the carbon-hydrogen (C-H) bond of the difluoromethyl group—offers a compelling challenge in selective functionalization. Future research will likely focus on developing catalytic systems that can precisely target one group while leaving the other intact.

Selective C-Br Bond Functionalization: The aryl bromide moiety is a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions. While standard palladium- and copper-catalyzed reactions are known, future work could explore milder and more efficient catalytic systems. A particularly promising avenue is the use of dual nickel/photoredox catalysis, which has proven effective for the coupling of aryl bromides under exceptionally mild conditions. nih.govprinceton.edu This approach could enable the introduction of complex and sensitive functional groups at the C2 position. Research into novel ligands for palladium and nickel catalysts could also enhance selectivity and expand the substrate scope for reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings.

Selective C-H Bond Functionalization of the Difluoromethyl Group: The difluoromethyl (CF2H) group is generally considered robust, but its C-H bond is activated by the adjacent fluorine atoms, making it a potential site for functionalization. The development of catalysts for the direct C-H activation of this group is a significant but highly rewarding challenge. nih.govresearchgate.netbohrium.com Strategies could involve organophotocatalysis to generate a difluoromethyl radical, which could then be trapped by a coupling partner. nih.gov Alternatively, transition-metal-catalyzed C-H insertion reactions could provide a pathway to new C-C or C-heteroatom bonds at this position, a frontier in organofluorine chemistry. acs.org

The table below outlines potential catalytic strategies for the selective functionalization of the compound.

| Functional Group | Catalytic Approach | Potential Transformation |

| Aryl Bromide | Nickel/Photoredox Dual Catalysis | Cross-coupling with alkyl, aryl, or heteroaryl partners under mild conditions. |

| Palladium Catalysis with Advanced Ligands | Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination with improved yields and functional group tolerance. | |

| Difluoromethyl | Organophotocatalysis | Generation of a difluoromethyl radical for addition to alkenes or (hetero)arenes. |

| Transition-Metal C-H Activation | Direct coupling with boronic acids or other nucleophiles. |

Stereoselective Transformations and Asymmetric Synthesis Incorporating the Compound

As an achiral molecule, Methyl 2-bromo-4-(difluoromethyl)benzoate is an ideal starting material for the synthesis of complex chiral molecules. Future research will undoubtedly focus on incorporating this building block into asymmetric transformations to generate enantiomerically enriched products.

One major direction is the use of asymmetric cross-coupling reactions. By employing a chiral ligand on a palladium or nickel catalyst, the reaction at the C-Br bond with a suitable partner could generate atropisomeric biaryl compounds, which are valuable scaffolds in chiral ligand design and pharmaceuticals. nih.gov The steric and electronic properties of the difluoromethyl and ester groups would play a crucial role in influencing the rotational barrier and, consequently, the stereochemical outcome.

Furthermore, the compound can serve as a precursor in organocatalytic or metal-catalyzed cascade reactions designed to build complex chiral architectures. For instance, a reaction sequence could be initiated at the ester or aryl bromide group, followed by a subsequent cyclization that is controlled by a chiral catalyst to form enantiomerically pure heterocyclic systems, such as dihydrobenzofurans or benzothiazepines. rsc.orgbohrium.com The development of multicatalytic one-pot processes, where different catalysts work in concert to achieve a complex transformation, represents a sophisticated approach to building molecular complexity from this simple precursor. nih.gov

Exploration of New Reactivity Manifolds and Unconventional Reaction Pathways

Beyond conventional cross-coupling and functionalization, future studies could delve into less explored areas of reactivity to unlock novel synthetic pathways.

Radical-Based Transformations: The C-Br bond can be a precursor for aryl radicals under photoredox or radical initiator conditions. These highly reactive intermediates could participate in unconventional cyclization or addition reactions. Similarly, hydrogen atom transfer (HAT) from the difluoromethyl group could open up radical-based functionalization pathways that are complementary to metal-catalyzed C-H activation. nih.govmdpi.com

Directed C-H Activation of the Aromatic Ring: The existing substituents can act as directing groups for the functionalization of other C-H bonds on the aromatic ring. For example, the ester group could direct a transition metal catalyst to activate the ortho C-H bond at the C6 position. This would allow for the installation of a third functional group, creating a highly substituted and synthetically valuable aromatic core. acs.org

Benzyne (B1209423) Intermediates: Treatment of the aryl bromide with a strong base could generate a highly reactive benzyne intermediate. This species could then undergo trapping with various nucleophiles or participate in cycloaddition reactions (e.g., [4+2] or [2+2]), providing rapid access to complex, polycyclic aromatic structures.

Non-Conventional Activation Methods: The application of microwave irradiation, sonochemistry, or mechanochemistry (ball-milling) could reveal new reaction pathways that are inaccessible under standard thermal conditions. ekb.eg These high-energy methods can accelerate reactions and sometimes lead to different product selectivities, offering a largely unexplored landscape for this compound.

Advanced Computational Modeling for Predictive Synthesis and Reactivity Design

The use of computational chemistry, particularly Density Functional Theory (DFT), will be indispensable in guiding future research on this compound. Predictive modeling can save significant experimental time and resources by providing insights into reaction feasibility and selectivity.

Mechanism and Catalyst Design: DFT calculations can be used to elucidate the mechanisms of potential catalytic cycles for the functionalization of either the C-Br or C-H (difluoromethyl) bond. By calculating the energy barriers for different steps in a catalytic cycle (e.g., oxidative addition, reductive elimination), researchers can predict the most likely reaction pathway and identify rate-limiting steps. This knowledge can inform the design of more efficient catalysts with tailored electronic and steric properties.

Predicting Stereoselectivity: For the asymmetric transformations described in section 7.2, computational modeling is a powerful tool for understanding the origins of enantioselectivity. By building models of the transition states for the formation of different stereoisomers in the presence of a chiral catalyst, the energy differences can be calculated to predict the enantiomeric excess. This approach allows for the in silico screening of chiral ligands to identify the most promising candidates for experimental investigation.

Exploring Unconventional Pathways: The high-energy intermediates and complex potential energy surfaces associated with radical reactions or benzyne chemistry can be effectively mapped using computational methods. nih.gov This can help to validate proposed unconventional reaction mechanisms and even uncover entirely new, unanticipated reactivity manifolds that would be difficult to find through experimentation alone.

Q & A

Basic: What are the optimal synthetic routes for Methyl 2-bromo-4-(difluoromethyl)benzoate, and how can purity be validated?

Methodological Answer:

The synthesis typically involves halogenation and esterification steps. For example, bromination of a precursor benzoate derivative followed by difluoromethylation using reagents like ClCF₂H or BrCF₂H under catalytic conditions (e.g., CuI or Pd catalysis) . Key purification steps include column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization. Purity validation requires:

- HPLC (≥97% purity, using a C18 column and acetonitrile/water mobile phase) .

- NMR Spectroscopy (¹H/¹³C/¹⁹F NMR to confirm substituent positions and absence of impurities) .

- Mass Spectrometry (HRMS for molecular ion validation) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use in a fume hood due to potential volatile byproducts .

- First Aid: Immediate flushing with water for eye exposure (15+ minutes) and soap wash for skin contact. Avoid inhalation; use respiratory protection if aerosolization is possible .

- Storage: In airtight containers at 2–8°C, away from light and oxidizing agents .

Advanced: How do bromine and difluoromethyl substituents electronically influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Bromine: Acts as a leaving group in Suzuki-Miyaura couplings. Its electronegativity polarizes the C–Br bond, enhancing oxidative addition with Pd(0) catalysts .

- Difluoromethyl (–CF₂H): Electron-withdrawing effect via σ-induction stabilizes intermediates but may sterically hinder transmetalation. Comparative studies with –CH₃ or –CF₃ analogs show slower kinetics but higher regioselectivity .

Experimental Design:- Monitor reaction progress via TLC and ¹⁹F NMR to track –CF₂H group stability.

- Compare yields using Pd(PPh₃)₄ vs. XPhos ligands to optimize steric effects .

Advanced: How can contradictory structure-activity relationship (SAR) data for halogenated benzoates be resolved?

Methodological Answer:

Contradictions often arise from variable assay conditions or substituent positioning. A systematic approach includes:

Standardized Bioassays: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.

Computational Modeling:

- DFT Calculations: Compare electrostatic potential maps to assess electronic effects of –Br vs. –CF₂H .

- Docking Simulations: Evaluate binding affinity variations due to halogen bonding (e.g., –Br interactions with protein backbone) .

Comparative SAR Table:

| Compound | Substituents | IC₅₀ (μM) | LogP | Key Interaction |

|---|---|---|---|---|

| Methyl 2-Bromo-4-CF₂H-Bz | –Br, –CF₂H | 1.2 | 2.8 | Halogen bonding with Tyr |

| Methyl 4-Bromo-2-CF₃-Bz | –Br, –CF₃ | 0.8 | 3.1 | Enhanced lipophilicity |

| Methyl 2-Cl-4-CF₂H-Bz | –Cl, –CF₂H | 5.6 | 2.5 | Reduced steric hindrance |

Data highlights the role of substituent electronegativity and position .

Advanced: What computational strategies predict the reactivity of this compound in nucleophilic aromatic substitution?

Methodological Answer:

- Reactivity Prediction:

- Case Study:

- Substitution at C-4: –CF₂H increases ring electron deficiency, favoring nucleophilic attack at C-2 (Br) in basic conditions .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H NMR: Identify ester (–OCH₃, δ 3.8–4.0 ppm) and aromatic protons (δ 7.5–8.2 ppm, coupling patterns confirm substitution) .

- ¹⁹F NMR: Distinct signals for –CF₂H (δ −110 to −115 ppm, dt) and potential decomposition products .

- IR Spectroscopy: Confirm ester C=O stretch (~1720 cm⁻¹) and absence of –OH (no broad peak ~3300 cm⁻¹) .

Advanced: How to design experiments probing the metabolic stability of this compound in vitro?

Methodological Answer:

- Liver Microsome Assay:

- Incubate compound (10 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.

- Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 minutes .

- CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess competitive inhibition .

- Data Interpretation:

- Half-life (t₁/₂) <30 min suggests rapid metabolism, requiring structural stabilization (e.g., replacing –CF₂H with –CF₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.